2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone
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Overview
Description
2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone is a complex organic compound featuring a quinoline moiety, a thiomorpholine ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Derivative: Starting with a quinoline precursor, such as 3-chloromethylquinoline, which undergoes nucleophilic substitution with an amine to form 3-(aminomethyl)quinoline.
Coupling with Aromatic Amine: The 3-(aminomethyl)quinoline is then coupled with 4-aminophenylthiomorpholine under conditions that facilitate amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Cyclization and Purification: The intermediate product is cyclized to form the thiomorpholine ring, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Substitution: The quinoline and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline and phenyl derivatives
Scientific Research Applications
2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used in studies exploring enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Biology: Employed as a probe to study cellular processes and signal transduction pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety and are known for their antimalarial properties.
Thiomorpholine Derivatives: Compounds such as thiomorpholine-4-carboxylic acid, which are used in various chemical syntheses and as intermediates in pharmaceutical production.
Uniqueness
2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone is unique due to its combined structural features of quinoline and thiomorpholine, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-22(25-9-11-27-12-10-25)14-17-5-7-20(8-6-17)23-15-18-13-19-3-1-2-4-21(19)24-16-18/h1-8,13,16,23H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLPMDPLPFPJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CC=C(C=C2)NCC3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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